molecular formula C20H22F2N2O3 B5244845 (2,5-Difluorophenyl)-[1-[5-(2-methylpropyl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]methanone

(2,5-Difluorophenyl)-[1-[5-(2-methylpropyl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]methanone

Cat. No.: B5244845
M. Wt: 376.4 g/mol
InChI Key: CHGVUMUHZIBECV-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)-[1-[5-(2-methylpropyl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a difluorophenyl group, an oxazole ring, and a piperidine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)-[1-[5-(2-methylpropyl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]methanone typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step may involve the use of halogenation reactions to introduce the fluorine atoms onto the phenyl ring.

    Coupling Reactions: The final step involves coupling the oxazole and difluorophenyl intermediates with the piperidine moiety using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)-[1-[5-(2-methylpropyl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly on the difluorophenyl ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,5-Difluorophenyl)-[1-[5-(2-methylpropyl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)-[1-[5-(2-methylpropyl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Difluorophenyl)-[1-[5-(2-methylpropyl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]methanone is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(2,5-difluorophenyl)-[1-[5-(2-methylpropyl)-1,2-oxazole-3-carbonyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O3/c1-12(2)8-15-10-18(23-27-15)20(26)24-7-3-4-13(11-24)19(25)16-9-14(21)5-6-17(16)22/h5-6,9-10,12-13H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGVUMUHZIBECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)N2CCCC(C2)C(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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